Cas no 397266-17-0 ((1S,2R)-2-methylcyclopropane-1-carbaldehyde)
(1S,2R)-2-methylcyclopropane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- CYCLOPROPANECARBOXALDEHYDE, 2-METHYL-, (1S,2R)-
- (1S,2R)-2-methylcyclopropane-1-carbaldehyde
- 397266-17-0
- F92090
- EN300-20148288
-
- MDL: MFCD24675872
- Inchi: 1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3/t4-,5-/m1/s1
- InChI Key: LUAHIAJUNPNXHL-RFZPGFLSSA-N
- SMILES: O=C[C@H]1C[C@H]1C
Computed Properties
- Exact Mass: 84.057514874g/mol
- Monoisotopic Mass: 84.057514874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 68.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 17.1Ų
(1S,2R)-2-methylcyclopropane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20148288-1g |
(1S,2R)-2-methylcyclopropane-1-carbaldehyde |
397266-17-0 | 95% | 1g |
$3599.0 | 2023-11-13 | |
| Enamine | EN300-20148288-5g |
(1S,2R)-2-methylcyclopropane-1-carbaldehyde |
397266-17-0 | 95% | 5g |
$10439.0 | 2023-11-13 | |
| Enamine | EN300-20148288-10g |
(1S,2R)-2-methylcyclopropane-1-carbaldehyde |
397266-17-0 | 95% | 10g |
$15480.0 | 2023-11-13 | |
| Enamine | EN300-20148288-0.05g |
(1S,2R)-2-methylcyclopropane-1-carbaldehyde |
397266-17-0 | 95% | 0.05g |
$1014.0 | 2023-11-13 | |
| Enamine | EN300-20148288-0.1g |
(1S,2R)-2-methylcyclopropane-1-carbaldehyde |
397266-17-0 | 95% | 0.1g |
$1250.0 | 2023-11-13 | |
| Enamine | EN300-20148288-0.25g |
(1S,2R)-2-methylcyclopropane-1-carbaldehyde |
397266-17-0 | 95% | 0.25g |
$1782.0 | 2023-11-13 | |
| Enamine | EN300-20148288-0.5g |
(1S,2R)-2-methylcyclopropane-1-carbaldehyde |
397266-17-0 | 95% | 0.5g |
$2807.0 | 2023-11-13 | |
| Enamine | EN300-20148288-1.0g |
(1S,2R)-2-methylcyclopropane-1-carbaldehyde |
397266-17-0 | 95% | 1.0g |
$3599.0 | 2023-07-06 | |
| Enamine | EN300-20148288-2.5g |
(1S,2R)-2-methylcyclopropane-1-carbaldehyde |
397266-17-0 | 95% | 2.5g |
$7055.0 | 2023-11-13 | |
| Enamine | EN300-20148288-5.0g |
(1S,2R)-2-methylcyclopropane-1-carbaldehyde |
397266-17-0 | 95% | 5.0g |
$10439.0 | 2023-07-06 |
(1S,2R)-2-methylcyclopropane-1-carbaldehyde Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on (1S,2R)-2-methylcyclopropane-1-carbaldehyde
Recent Advances in the Study of (1S,2R)-2-methylcyclopropane-1-carbaldehyde (CAS: 397266-17-0) in Chemical Biology and Pharmaceutical Research
The compound (1S,2R)-2-methylcyclopropane-1-carbaldehyde (CAS: 397266-17-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopropane derivative is a versatile building block in organic synthesis and has shown potential in the development of novel therapeutic agents. Recent studies have focused on its unique structural properties, which enable it to act as a key intermediate in the synthesis of biologically active molecules, including antiviral and anticancer compounds.
One of the most notable applications of (1S,2R)-2-methylcyclopropane-1-carbaldehyde is its role in the synthesis of cyclopropyl-containing drugs. Cyclopropane rings are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Recent research has demonstrated that this aldehyde can be efficiently incorporated into complex molecular frameworks, enabling the development of new drug candidates with improved pharmacological profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of potent protease inhibitors targeting viral infections.
In addition to its synthetic utility, (1S,2R)-2-methylcyclopropane-1-carbaldehyde has been investigated for its direct biological activities. Preliminary in vitro studies suggest that it may exhibit modest inhibitory effects on certain enzymes involved in inflammatory pathways. Researchers are now exploring its potential as a lead compound for the development of anti-inflammatory agents. However, further mechanistic studies and in vivo evaluations are required to fully elucidate its therapeutic potential.
The chemical stability and reactivity of (1S,2R)-2-methylcyclopropane-1-carbaldehyde have also been subjects of recent investigations. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to characterize its molecular structure and conformational dynamics. These studies have provided valuable insights into its behavior under various reaction conditions, facilitating its optimized use in synthetic chemistry.
Despite these advancements, challenges remain in the large-scale production and purification of (1S,2R)-2-methylcyclopropane-1-carbaldehyde. Current synthetic routes often involve multi-step processes with moderate yields, prompting researchers to explore more efficient catalytic methods. Recent progress in asymmetric catalysis, particularly the use of chiral organocatalysts, holds promise for addressing these limitations and enabling broader application of this compound in drug discovery.
In conclusion, (1S,2R)-2-methylcyclopropane-1-carbaldehyde (CAS: 397266-17-0) represents a promising scaffold in medicinal chemistry, with applications ranging from synthetic intermediates to potential therapeutic agents. Ongoing research efforts are expected to further expand its utility and uncover new biological activities, solidifying its importance in the field of chemical biology and pharmaceutical sciences.
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